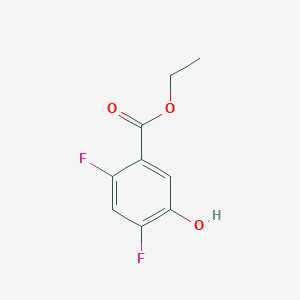

Ethyl 2,4-difluoro-5-hydroxybenzoate

Description

Current Landscape of Fluorinated Benzoate (B1203000) Esters in Synthetic Chemistry

Fluorinated benzoate esters are a prominent class of compounds in synthetic chemistry, primarily due to the unique properties that fluorine imparts. The introduction of carbon-fluorine bonds into organic molecules can dramatically alter their chemical and physical characteristics compared to their non-fluorinated counterparts. researchgate.net This has led to the development of a wide array of man-made materials with desirable properties, from pharmaceuticals to specialty polymers. researchgate.net

In medicinal chemistry, the inclusion of fluorine is a widely used strategy to enhance a drug candidate's biological activity and pharmacokinetic profile. mdpi.com Key effects of fluorination include:

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which in turn can affect a molecule's solubility and ability to cross biological membranes. nih.govnih.gov

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the drug's stability and duration of action in the body. mdpi.comnih.gov

Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. nih.gov It can also alter the conformation of a molecule to better fit a receptor's binding site.

Altered Lipophilicity: The substitution of hydrogen with fluorine can modify a molecule's lipophilicity (its ability to dissolve in fats and oils), which is a critical parameter for drug absorption and distribution. nih.gov

The synthesis of these valuable compounds often involves the use of fluorinated building blocks or specialized fluorinating agents. researchgate.net Researchers continue to develop novel and efficient methods for the regio- and enantioselective introduction of fluorine into complex organic structures. nih.govresearchgate.net Fluorinated aromatic compounds have found applications in a diverse range of products, including drugs (such as anti-inflammatory agents and antibacterials) and crop-protection chemicals. researchgate.net New frontiers for these compounds are also emerging in materials science, with applications in liquid crystals and positron emission tomography (PET) imaging agents. researchgate.netnih.gov

Table 1: Impact of Fluorine Substitution in Synthetic Chemistry

| Property Affected | Consequence of Fluorination | Citation |

|---|---|---|

| pKa | Lowers the pKa of nearby acidic or basic groups, altering ionization and lipophilicity. | nih.gov |

| Metabolic Stability | The strength of the C-F bond can block metabolic oxidation, increasing drug half-life. | mdpi.comnih.gov |

| Binding Affinity | Can enhance interactions with biological targets through various non-covalent forces. | nih.gov |

| Lipophilicity | Modulates the molecule's ability to pass through biological membranes. | nih.gov |

Positioning of Ethyl 2,4-difluoro-5-hydroxybenzoate as a Key Structural Motif

While direct research on this compound itself is not extensively documented in publicly available literature, its structural components strongly suggest its importance as a key intermediate and building block. Its significance can be inferred from the established value of closely related compounds in synthetic applications.

Specifically, the corresponding carboxylic acid, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been identified as a critical starting material for the synthesis of a new generation of fluoroquinolone (FQ) antibiotics. semanticscholar.orgresearchgate.net These antibiotics, known for their potent and broad-spectrum antimicrobial activity, are synthesized through a multi-step process where the difluoro-hydroxybenzoic acid core is essential. semanticscholar.org The synthesis of this key intermediate is considered crucial for the development of new FQ drugs. semanticscholar.orgresearchgate.net Ester forms, such as this compound, are common precursors or intermediates in such synthetic routes, often used to protect the carboxylic acid group during certain reaction steps.

Furthermore, other positional isomers like Ethyl 2,4-difluoro-3-hydroxybenzoate are utilized as building blocks in the synthesis of more complex molecules, highlighting the general utility of this class of compounds in chemical research. The specific arrangement of the two fluorine atoms and the hydroxyl group on the benzene (B151609) ring of this compound provides a unique pattern of reactivity and electronic properties, making it a tailored precursor for creating specific target molecules with potentially novel biological activities or material properties.

Unexplored Research Avenues and Future Trajectories for this compound Derivatives

The potential of this compound as a foundational chemical structure opens up several promising avenues for future research.

Novel Antimicrobial Agents: Building on the established use of its close analogue in the synthesis of fluoroquinolone antibiotics, a primary research trajectory would involve using this compound to create new series of antimicrobial compounds. semanticscholar.orgresearchgate.net Researchers could explore variations in the quinolone structure or attach different pharmacophores to the difluorinated phenolic ring to develop drugs with improved efficacy, a broader spectrum of activity, or mechanisms that circumvent existing bacterial resistance.

Medicinal Chemistry Scaffolds: The compound's structure is a versatile scaffold for drug discovery beyond antibiotics. The hydroxyl and ester groups provide convenient handles for chemical modification, allowing for the synthesis of diverse libraries of compounds. These derivatives could be screened for a wide range of biological activities, including anti-inflammatory, analgesic, or anti-cancer properties, areas where fluorinated aromatics have already shown promise. researchgate.net

Materials Science Applications: The field of materials science represents a largely unexplored territory for this compound. Fluorinated aromatic compounds are known to be valuable in the creation of liquid crystals and high-performance polymers. researchgate.net The specific substitution pattern of this compound could be exploited to design novel liquid crystalline materials with specific phase behaviors or to synthesize advanced polymers with enhanced thermal stability and unique electronic properties. bohrium.com

Development of Synthetic Methodologies: The synthesis of polysubstituted aromatic compounds like this compound can be challenging. Future research could focus on developing more efficient, scalable, and cost-effective synthetic routes to this and related molecules. This could involve exploring new catalytic methods or leveraging flow chemistry techniques to make these valuable building blocks more accessible to the wider research community. acs.org

Table 2: Potential Research Directions for this compound

| Research Area | Focus | Potential Outcome |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel fluoroquinolones and other bioactive molecules. | New antibiotics to combat resistant bacteria; discovery of new therapeutic agents. |

| Materials Science | Incorporation into polymers and liquid crystals. | Development of advanced materials with unique thermal or electronic properties. |

| Synthetic Chemistry | Development of efficient and scalable synthetic routes. | Increased accessibility of the compound for broader research applications. |

Structure

2D Structure

Properties

Molecular Formula |

C9H8F2O3 |

|---|---|

Molecular Weight |

202.15 g/mol |

IUPAC Name |

ethyl 2,4-difluoro-5-hydroxybenzoate |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4,12H,2H2,1H3 |

InChI Key |

PRAIRUQWFUPDQA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)F)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Ethyl 2,4 Difluoro 5 Hydroxybenzoate and Analogues

Development of Efficient Synthetic Routes for Ethyl 2,4-difluoro-5-hydroxybenzoate

The preparation of this compound can be approached through several synthetic strategies, each with its own merits and challenges. These routes range from direct esterification of the corresponding carboxylic acid to more complex multi-step sequences that build the molecule from different precursors.

Direct Esterification of 2,4-Difluoro-5-hydroxybenzoic Acid with Ethanol (B145695)

The most straightforward method for the synthesis of this compound is the direct esterification of 2,4-difluoro-5-hydroxybenzoic acid with ethanol. This reaction, a classic example of Fischer esterification, is typically catalyzed by a strong acid. pdx.eduyoutube.com The equilibrium nature of the Fischer esterification often requires the use of excess alcohol or the removal of water to drive the reaction towards the product. truman.edu

In a typical procedure, 2,4-difluoro-5-hydroxybenzoic acid would be refluxed in a large excess of ethanol with a catalytic amount of a strong acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). truman.eduiajpr.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically cooled, and the excess ethanol is removed under reduced pressure. The crude product is then purified, often by neutralization with a weak base like sodium bicarbonate, followed by extraction with an organic solvent and subsequent purification steps like column chromatography or recrystallization. youtube.com

For structurally similar compounds, such as the synthesis of ethyl 4-amino-3,5-difluorobenzoate, the esterification of 4-amino-3,5-difluorobenzoic acid with ethanol in the presence of sulfuric acid under reflux for 10 hours resulted in a 77% yield of the desired ester. youtube.com Another example is the esterification of 4-fluoro-3-nitrobenzoic acid with excess ethanol and sulfuric acid, which initially gave a 78% yield upon refluxing. usm.my

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate this transformation. For instance, the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol and a catalytic amount of sulfuric acid under sealed-vessel microwave irradiation at 150°C for 30 minutes (with periodic addition of the catalyst) yielded ethyl 4-fluoro-3-nitrobenzoate in 85%. usm.my

Table 1: Illustrative Conditions for Fischer Esterification of Substituted Benzoic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Reflux | 78 | usm.my |

| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave, 150°C, 30 min | 85 | usm.my |

| 4-Amino-3,5-difluorobenzoic acid | Ethanol | H₂SO₄ | Reflux, 10 h | 77 | youtube.com |

This table is for illustrative purposes and shows yields for analogous reactions.

Multi-Step Synthetic Sequences Incorporating Esterification for Related Fluorinated Benzoates

More complex, multi-step synthetic routes allow for the construction of highly functionalized fluorinated benzoates from various starting materials. These sequences offer greater flexibility in introducing different substituents onto the aromatic ring.

A valuable strategy for introducing a hydroxyl group onto a fluorinated benzene (B151609) ring is through the diazotization of an amino group, followed by hydrolysis of the resulting diazonium salt. This approach has been successfully employed in the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. researchgate.netresearchgate.netsemanticscholar.org

A plausible analogous route to this compound would start from a suitable amino-substituted precursor. The synthesis of the key intermediate, ethyl 5-amino-3-chloro-2,4-difluorobenzoate, was achieved with an excellent yield of 97.0% through the hydrogenation of ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate, catalyzed by palladium on carbon (Pd/C). researchgate.netsemanticscholar.org

The subsequent conversion of the amino group to a hydroxyl group involves two critical steps:

Diazotization: The amino group of ethyl 5-amino-3-chloro-2,4-difluorobenzoate is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid, at low temperatures (0-5°C) to form a diazonium salt.

Hydrolysis: The diazonium salt is then hydrolyzed to the corresponding phenol (B47542). This is often achieved by warming the solution. In the synthesis of the analogous 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, the final conversion from the amino precursor was achieved in a 90% yield by diazotization and hydrolysis with H₃PO₂/H₂O in a single step. semanticscholar.org

Table 2: Multi-Step Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid

| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |

| 1 | Nitration of 2,4-difluoro-3-chlorobenzoic acid | Concentrated HNO₃ | 94 | researchgate.netsemanticscholar.org |

| 2 | Esterification of the nitrobenzoic acid | Ethanol, H₂SO₄ | 86 | researchgate.netsemanticscholar.org |

| 3 | Reduction of the nitro group | H₂, Pd/C | 97 | researchgate.netsemanticscholar.org |

| 4 | Diazotization and Hydrolysis | NaNO₂, H₃PO₂/H₂O | 90 | semanticscholar.org |

| Overall Yield | ~70 | researchgate.netsemanticscholar.org |

A hypothetical, yet plausible, multi-step synthesis to construct a related fluorinated benzoate (B1203000) could involve a sequence of standard aromatic functional group interconversions. While a direct literature precedent for this exact sequence leading to the target molecule is not available, the individual steps are well-established in organic synthesis.

A potential pathway could be envisioned as follows:

Methoxylation: Starting from a difluorinated aromatic compound, a methoxy (B1213986) group could be introduced. For instance, nucleophilic aromatic substitution on a suitable precursor like 1,2,4-trifluorobenzene (B1293510) could install a methoxy group.

Reduction: If a nitro group were present on the ring from a previous step, it could be reduced to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

Bromination: A bromine atom could be introduced onto the aromatic ring via electrophilic aromatic substitution, with the directing effects of the existing substituents guiding its position.

Deamination: An amino group can be removed from an aromatic ring (deamination) via diazotization followed by reduction, for example, with hypophosphorous acid (H₃PO₂).

Cyanation: A cyano group can be introduced, for example, by the Rosenmund-von Braun reaction, where an aryl halide is treated with copper(I) cyanide. This cyano group could then be hydrolyzed to a carboxylic acid and subsequently esterified.

This sequence highlights the modular nature of synthetic organic chemistry, where a toolbox of reactions can be employed to build complex molecules.

Innovative Strategies for Introducing Difluoro- and Hydroxybenzoate Moieties

Beyond classical methods, modern synthetic chemistry offers innovative strategies for the construction of fluorinated benzoates, with organometallic reagents playing a pivotal role.

Exploration of Organometallic Reagents in Benzoate Synthesis

Organometallic reagents, such as organolithium and Grignard reagents, are powerful tools for forming carbon-carbon bonds and introducing functional groups. libretexts.orgbyjus.comyoutube.comyoutube.comyoutube.comyoutube.com Their high reactivity allows for the synthesis of complex molecules that might be inaccessible through other means.

Organolithium Reagents: These reagents are highly nucleophilic and basic. libretexts.orgyoutube.comyoutube.comyoutube.com They can be used to deprotonate weakly acidic protons on an aromatic ring (metalation) or undergo halogen-lithium exchange with an aryl halide to generate an aryllithium species. libretexts.org This aryllithium can then react with an electrophile like carbon dioxide (CO₂) to form a carboxylic acid, which can then be esterified. However, the high reactivity of organolithiums can lead to low functional group tolerance, often requiring the use of protecting groups or very low reaction temperatures. byjus.com

Grignard Reagents: Grignard reagents (RMgX) are generally less reactive and more functional-group-tolerant than their organolithium counterparts. byjus.commasterorganicchemistry.com They are typically prepared by reacting an organic halide with magnesium metal. byjus.comyoutube.comyoutube.com Similar to organolithiums, a Grignard reagent formed from a functionalized aryl halide can react with CO₂ to yield a magnesium carboxylate, which upon acidic workup gives the carboxylic acid. masterorganicchemistry.com The synthesis of Grignard reagents from fluoroaromatics can be challenging due to the strength of the C-F bond, though it is possible under specific conditions. masterorganicchemistry.com

The use of "Turbo-Grignard" reagents, such as iPrMgCl·LiCl, can facilitate the halogen-magnesium exchange even in the presence of sensitive functional groups like esters, making this a more viable route for the synthesis of complex benzoates. acs.org

Table 3: Comparison of Organometallic Reagents for Benzoate Synthesis

| Reagent Type | General Formula | Preparation | Reactivity | Key Considerations |

| Organolithium | R-Li | Reaction of organic halide with lithium metal or halogen-lithium exchange | Very high nucleophilicity and basicity | Low functional group tolerance, often requires low temperatures |

| Grignard Reagent | R-MgX | Reaction of organic halide with magnesium metal | High nucleophilicity and basicity, generally less reactive than organolithiums | Better functional group tolerance, can be challenging to form from fluoroaromatics |

Transition Metal-Catalyzed Approaches for C(sp²)-CF₂H Bond Formation in Benzoic Acid Derivatives

The introduction of a difluoromethyl (CF₂H) group onto an aromatic ring is a crucial transformation in medicinal chemistry, as this moiety can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing metabolic stability and binding affinity. Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for forging the C(sp²)–CF₂H bond on benzoic acid derivatives and other aromatic systems. These methods typically involve the cross-coupling of an aryl precursor with a difluoromethyl source.

Key strategies are centered on the palladium-catalyzed difluoroalkylation of aryl boronic acids or aryl halides. nih.govacs.org

Coupling with Aryl Boronic Acids: A prominent method involves the cross-coupling of aryl boronic acids with bromodifluoromethyl-containing reagents. nih.gov This approach provides a versatile pathway to a range of functionalized difluoromethylated arenes. For instance, reagents like bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) and ethyl bromodifluoroacetate (BrCF₂CO₂Et) have been successfully coupled with various aryl boronic acids. nih.gov Preliminary mechanistic studies suggest that a single electron transfer (SET) pathway may be operative in the catalytic cycle. nih.gov

Coupling with Aryl Halides and Pseudohalides: An alternative and widely applicable strategy is the difluoromethylation of aryl chlorides and triflates. acs.org This is particularly valuable for late-stage functionalization of complex molecules, as aryl chlorides are common motifs in pharmaceutical intermediates. acs.org

A significant advancement in this area is the use of difluoroiodomethane (B73695) (DFIM, ICF₂H) as the difluoromethyl source. semanticscholar.org DFIM can be generated ex situ from precursors like bromodifluoroacetic acid and sodium iodide, and then immediately used in a palladium-catalyzed coupling reaction with an aryl boronic acid. semanticscholar.org This two-chamber approach enhances safety and efficiency. The optimization of this specific reaction for a model aryl boronic acid substrate highlights key parameters influencing the reaction's success.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 55 |

| 2 | Pd(OAc)₂ (4) | SPhos (8) | K₂CO₃ | Toluene/H₂O | 80 | 70 |

| 3 | PdCl₂(dppf) (4) | - | K₂CO₃ | Toluene/H₂O | 80 | 45 |

| 4 | Pd(OAc)₂ (4) | SPhos (8) | Cs₂CO₃ | Toluene/H₂O | 80 | 81 |

| 5 | Pd(OAc)₂ (4) | SPhos (8) | Cs₂CO₃ | Dioxane/H₂O | 80 | 65 |

| 6 | Pd(OAc)₂ (4) | SPhos (8) | Cs₂CO₃ | Toluene/H₂O | 100 | 85 |

As shown in the table, the choice of catalyst, ligand, base, and temperature significantly impacts the yield. A higher catalyst loading and the use of cesium carbonate as the base were beneficial. The optimal conditions found involved 4 mol% Pd(OAc)₂, 8 mol% SPhos ligand, and Cs₂CO₃ as the base in a toluene/water solvent system at 100°C, affording an 85% yield for the model substrate. semanticscholar.org These transition metal-catalyzed methods represent a versatile and powerful strategy for accessing difluoromethylated benzoic acid derivatives.

Optimization of Reaction Conditions and Process Development for this compound Synthesis

While specific process development data for this compound is not extensively published, a practical and scalable synthesis has been detailed for the closely related analogue, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. semanticscholar.org The process for this analogue avoids hazardous reagents like alkyllithiums and cryogenic temperatures, making it suitable for larger-scale production. semanticscholar.org The strategy involves a multi-step sequence starting from 2,4-difluoro-3-chlorobenzoic acid, and its key steps can serve as a model for the synthesis of the title compound.

A plausible and optimizable route to this compound would similarly begin with a substituted benzoic acid, followed by functional group manipulations and a final esterification step. The process described for the chloro-analogue involves nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis. semanticscholar.org A critical insight from this process was the decision to introduce the ethyl ester group early in the synthesis. This was done to reduce the water solubility of the intermediates, which in turn simplifies purification and handling compared to processing the free carboxylic acid. semanticscholar.org

The synthetic sequence for the chloro-analogue, which demonstrates a developed process, is summarized below.

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2,4-Difluoro-3-chlorobenzoic acid | Conc. HNO₃, high temperature | 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | 94 |

| 2 | 3-Chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol, H₂SO₄ (cat.), reflux | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | 86 |

| 3 | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | H₂, Pd/C, Methanol (B129727) | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | 97 |

| 4 | Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | NaNO₂, H₂SO₄, H₂O; then heat | Ethyl 3-chloro-2,4-difluoro-5-hydroxybenzoate | 90 (from diazotization & hydrolysis) |

For the final synthesis of this compound, the key step is the esterification of 2,4-difluoro-5-hydroxybenzoic acid. This is typically achieved via Fischer esterification, reacting the carboxylic acid with excess ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. Process optimization for this step would involve:

Catalyst Selection: While sulfuric acid is common, solid acid catalysts could be explored for easier removal and recycling.

Temperature and Time: Monitoring the reaction to determine the optimal reflux time for maximizing conversion while minimizing byproduct formation.

Water Removal: Employing a Dean-Stark apparatus or other methods to remove the water formed during the reaction, thereby driving the equilibrium towards the ester product.

Reactant Ratio: Optimizing the molar ratio of ethanol to the carboxylic acid to ensure complete conversion of the acid.

By applying these optimization principles to a robust synthetic sequence modeled on proven methods for close analogues, an efficient and scalable process for this compound can be developed.

Advanced Chemical Reactivity and Transformation Studies of Ethyl 2,4 Difluoro 5 Hydroxybenzoate

Reactivity at the Ester Functionality of Ethyl 2,4-difluoro-5-hydroxybenzoate

The ester group in this compound is a primary site for nucleophilic acyl substitution reactions. These transformations are fundamental for modifying the carboxylate moiety and introducing new functionalities.

Selective Hydrolysis and Transesterification Pathways

Selective Hydrolysis: The ethyl ester of 2,4-difluoro-5-hydroxybenzoate can be selectively hydrolyzed to the corresponding carboxylic acid, 2,4-difluoro-5-hydroxybenzoic acid. This reaction is typically carried out under either acidic or basic conditions. youtube.comyoutube.com

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. youtube.com The equilibrium can be shifted towards the products by using a large excess of water.

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. youtube.com The ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, to yield the carboxylate salt. Subsequent acidification is required to obtain the free carboxylic acid. The choice between acidic and basic hydrolysis often depends on the compatibility of other functional groups in the molecule with the reaction conditions.

| Reaction | Reagents and Conditions | Products |

| Acid Hydrolysis | Dilute HCl or H₂SO₄, heat | 2,4-difluoro-5-hydroxybenzoic acid, Ethanol (B145695) |

| Base Hydrolysis | NaOH or KOH, heat, then H₃O⁺ | 2,4-difluoro-5-hydroxybenzoic acid, Ethanol |

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the ethanol formed as a byproduct. While no specific studies on the transesterification of this compound were found, the principles are general for ester transformations.

Amidation and Other Nucleophilic Acyl Substitutions

Amidation: The ester group can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires heating. The direct amidation of carboxylic acids with amines is also a common route to amides and can be facilitated by coupling agents. researchgate.netglobalscientificjournal.com In the context of this compound, direct aminolysis would yield the corresponding N-substituted or unsubstituted 2,4-difluoro-5-hydroxybenzamide.

The hydrolysis of amides can occur under acidic or basic conditions to regenerate the carboxylic acid and the amine. rsc.orgsemanticscholar.org Under acidic conditions, the amine product is protonated to form an ammonium (B1175870) salt, which prevents the reverse reaction. semanticscholar.org

| Reaction | Reactants | Products |

| Aminolysis | Ammonia (NH₃) | 2,4-difluoro-5-hydroxybenzamide, Ethanol |

| Aminolysis | Primary Amine (R-NH₂) | N-alkyl-2,4-difluoro-5-hydroxybenzamide, Ethanol |

| Aminolysis | Secondary Amine (R₂-NH) | N,N-dialkyl-2,4-difluoro-5-hydroxybenzamide, Ethanol |

Chemical Transformations of the Hydroxyl Group in this compound

The phenolic hydroxyl group is another key reactive site, allowing for a range of derivatizations through reactions like O-alkylation and O-acylation, and it can also participate in oxidation processes.

O-Alkylation and O-Acylation Reactions for Derivative Synthesis

O-Alkylation: The hydroxyl group can be converted into an ether through O-alkylation. This is typically achieved by deprotonating the phenol (B47542) with a base (like sodium hydride or potassium carbonate) to form a more nucleophilic phenoxide, which then reacts with an alkylating agent (e.g., an alkyl halide or sulfate). The formation of phenolic ethers can also be achieved under acidic conditions with olefins. google.comchemicalbook.com This modification can be crucial for protecting the hydroxyl group during subsequent synthetic steps or for modulating the biological activity of the molecule.

O-Acylation: The phenolic hydroxyl can be acylated to form an ester. This is commonly done using an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) or an acid catalyst. google.comnih.gov O-acylation can also compete with C-acylation (Friedel-Crafts acylation), and the reaction conditions can be tuned to favor one over the other. For instance, in the presence of a strong acid like trifluoromethanesulfonic acid, C-acylation might be favored.

| Reaction | Reagents and Conditions | Product Functional Group |

| O-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Ether (-OR) |

| O-Acylation | Acyl chloride (RCOCl), Base (e.g., Pyridine) | Ester (-OCOR) |

Oxidation Processes of the Phenolic Hydroxyl

The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. Mild oxidation can lead to the formation of quinone-like structures. The oxidation of phenols can be complex, and the presence of other substituents on the aromatic ring will influence the outcome. Studies on the oxidation of hydroxy- and dihydroxybenzoic acids have shown that they can undergo further hydroxylation and other oxidative transformations. The oxidation of primary alcohols can lead to aldehydes and then carboxylic acids, while secondary alcohols are oxidized to ketones. Although the phenolic hydroxyl is not a primary or secondary alcohol in the traditional sense, its oxidation is a key reaction in many biological and chemical processes.

Reactivity of the Fluoro-Substituted Aromatic Ring of this compound

The fluorine atoms on the aromatic ring significantly influence its reactivity, primarily through their strong electron-withdrawing inductive effect. This makes the ring electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of one of the fluorine atoms. The positions ortho and para to the activating electron-withdrawing groups are generally the most reactive. In this compound, the ester and the other fluorine atom act as activating groups. The hydroxyl group, being an electron-donating group by resonance, can complicate the reactivity pattern. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. For instance, in the synthesis of certain pharmaceuticals, a nucleophile can displace one of the fluorine atoms to form a new carbon-nucleophile bond.

The reactivity of fluoroarenes can also be exploited in photoredox catalysis to enable nucleophilic defluorination under mild conditions. Furthermore, the fluorine atoms can influence other reactions on the aromatic ring, such as electrophilic aromatic substitution, by deactivating the ring and directing incoming electrophiles.

Electrophilic Aromatic Substitutions and Regioselectivity

The benzene (B151609) ring of this compound is substituted with both activating and deactivating groups, which collaboratively dictate the position of incoming electrophiles. The hydroxyl group at C-5 is a potent activating, ortho-, para-directing group due to its ability to donate electron density via resonance. Conversely, the fluorine atoms at C-2 and C-4 are deactivating groups due to their inductive electron-withdrawing nature, yet they also act as ortho-, para-directors through resonance donation of their lone pairs. The ethyl carboxylate group at C-1 is a deactivating, meta-directing group.

The regioselectivity of electrophilic aromatic substitution on this substrate is a result of the cumulative effects of these substituents. The powerful activating effect of the hydroxyl group is expected to be the dominant factor, directing incoming electrophiles to the positions ortho and para to it. The position ortho to the hydroxyl group (C-6) is sterically unhindered. The other ortho position (C-4) is already substituted with a fluorine atom. The position para to the hydroxyl group (C-2) is also substituted with a fluorine atom. Therefore, electrophilic substitution is most likely to occur at the C-6 position.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the nitration of a similar compound, 2,4-difluoro-3-chlorobenzoic acid, has been reported to proceed at the position para to the carboxyl group and ortho to a fluorine atom, albeit under harsh conditions (concentrated nitric acid at high temperature) due to the presence of multiple deactivating groups. nih.gov This suggests that electrophilic substitution on such electron-deficient rings is challenging but feasible.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Product | Rationale |

| HNO₃/H₂SO₄ | Ethyl 2,4-difluoro-5-hydroxy-6-nitrobenzoate | The hydroxyl group is a strong activating ortho, para-director, making the C-6 position the most nucleophilic. |

| Br₂/FeBr₃ | Ethyl 6-bromo-2,4-difluoro-5-hydroxybenzoate | Similar to nitration, the hydroxyl group directs bromination to the C-6 position. |

| SO₃/H₂SO₄ | Ethyl 2,4-difluoro-5-hydroxy-6-sulfobenzoate | Sulfonation is also directed by the strongly activating hydroxyl group to the C-6 position. |

Nucleophilic Aromatic Substitutions of Fluorine Atoms

The fluorine atoms in this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the ethyl carboxylate group and the adjacent fluorine atom. The fluorine at the C-4 position is para to the electron-withdrawing ester group, making it particularly activated towards nucleophilic attack. The fluorine at the C-2 position is ortho to the ester group, which also enhances its reactivity.

The outcome of nucleophilic substitution reactions depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as amines and alkoxides, can displace one or both fluorine atoms. The regioselectivity of the substitution is influenced by the relative activation of the two fluorine atoms.

Studies on related polyfluoroaromatic compounds have shown that fluorine is an excellent leaving group in SNAr reactions. For instance, 4,4'-difluorobenzil (B1266174) readily undergoes nucleophilic substitution with amines. researchgate.net Similarly, the reaction of ethyl benzoate (B1203000) derivatives with sodium methoxide (B1231860) has been studied, demonstrating the feasibility of nucleophilic substitution at the aromatic ring. researchgate.net

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product(s) | Reaction Conditions |

| Primary Amine (R-NH₂) | Ethyl 4-amino-2-fluoro-5-hydroxybenzoate and/or Ethyl 2-amino-4-fluoro-5-hydroxybenzoate | Typically in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures. |

| Secondary Amine (R₂NH) | Ethyl 4-(dialkylamino)-2-fluoro-5-hydroxybenzoate and/or Ethyl 2-(dialkylamino)-4-fluoro-5-hydroxybenzoate | Similar conditions to primary amines. |

| Sodium Methoxide (NaOMe) | Ethyl 4-methoxy-2-fluoro-5-hydroxybenzoate and/or Ethyl 2-methoxy-4-fluoro-5-hydroxybenzoate | In methanol (B129727) or a polar aprotic solvent. |

Complex Rearrangements and Cyclization Pathways Involving this compound Scaffolds

The versatile functional groups present in this compound make it a potential precursor for the synthesis of various heterocyclic systems through complex rearrangement and cyclization reactions. However, specific literature detailing such transformations starting directly from this scaffold is scarce. The following sections outline plausible synthetic routes to important heterocyclic cores based on the known reactivity of analogous compounds.

Quinolone Synthesis:

The synthesis of quinolones often involves the Gould-Jacobs reaction, which requires an aniline (B41778) derivative as a starting material. nih.govwikipedia.org To utilize this compound for quinolone synthesis, it would first need to be converted to the corresponding aniline. This could potentially be achieved by nitration at the C-6 position, as discussed in section 3.3.1, followed by reduction of the nitro group to an amine. The resulting ethyl 6-amino-2,4-difluoro-5-hydroxybenzoate could then undergo cyclization with a suitable three-carbon synthon, such as diethyl malonate, to form a fluorinated quinolone derivative. The presence of fluorine atoms in quinolones is known to enhance their antibacterial activity. nih.gov

Benzofuran (B130515) Synthesis:

Benzofurans can be synthesized from ortho-halophenols through intramolecular cyclization. nih.gov this compound possesses a hydroxyl group and ortho-fluorine atoms, making it a potential candidate for benzofuran synthesis. One possible strategy would involve the introduction of a two-carbon side chain at the C-6 position, ortho to the hydroxyl group. This could be achieved through various C-C bond-forming reactions. Subsequent intramolecular nucleophilic attack of the hydroxyl group onto the side chain, with the displacement of a fluoride (B91410) ion, could lead to the formation of a fluorinated benzofuran ring system.

Chromone (B188151) Synthesis:

The synthesis of chromones often starts from 2-hydroxyacetophenones. While this compound is not a direct precursor, it could potentially be transformed into a suitable intermediate. For example, a Friedel-Crafts acylation at the C-6 position would introduce an acetyl group, which could then participate in a cyclization reaction to form the chromone ring. Alternatively, manipulation of the ester group into a methyl ketone could provide the necessary functionality for chromone synthesis.

Comprehensive Spectroscopic Characterization and Structural Analysis of Ethyl 2,4 Difluoro 5 Hydroxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Ethyl 2,4-difluoro-5-hydroxybenzoate

NMR spectroscopy is the most powerful method for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—it is possible to map out the molecular framework atom by atom.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be particularly informative due to the influence of the fluorine and hydroxyl substituents.

The predicted ¹H NMR signals are:

Ethyl Group Protons : The ethyl ester moiety will produce two signals. A quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) is anticipated, shifted downfield due to the deshielding effect of the adjacent oxygen atom. A triplet corresponding to the terminal methyl protons (-OCH₂CH₃) will appear further upfield.

Aromatic Protons : The benzene (B151609) ring contains two protons. Their chemical shifts are influenced by the electronic effects of the fluorine, hydroxyl, and ester groups. The proton at the C-3 position will appear as a doublet of doublets due to coupling with the adjacent fluorine at C-2 and the meta-coupled fluorine at C-4. The proton at the C-6 position will also likely appear as a doublet of doublets, coupling to the adjacent fluorine at C-4 and the hydroxyl proton (if exchange is slow).

Hydroxyl Proton : The phenolic hydroxyl proton (-OH) is expected to appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. rsc.org

Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₂CH₃ | ~ 4.4 | Quartet (q) | J(H,H) ≈ 7.1 |

| Ar-H (C3-H) | ~ 7.0 - 7.3 | Doublet of Doublets (dd) | J(H,F) ≈ 8-10, J(H,F) ≈ 2-3 |

| Ar-H (C6-H) | ~ 7.5 - 7.8 | Doublet of Doublets (dd) | J(H,F) ≈ 8-10, J(H,OH) ≈ 0.5-1.5 |

| -OCH₂CH₃ | ~ 1.4 | Triplet (t) | J(H,H) ≈ 7.1 |

| -OH | Variable (e.g., ~ 5.0 - 6.0) | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. Due to the presence of fluorine, carbon signals will exhibit splitting (C-F coupling).

The predicted ¹³C NMR signals are:

Carbonyl Carbon : The ester carbonyl carbon (C=O) will be the most downfield signal, typically found between 160-170 ppm.

Aromatic Carbons : The six carbons of the benzene ring will show complex signals. The carbons directly bonded to fluorine (C-2 and C-4) will appear as doublets with large one-bond C-F coupling constants. The carbons adjacent to the fluorine-substituted carbons will show smaller two-bond C-F couplings. The carbons bonded to oxygen (C-1 and C-5) will be significantly deshielded.

Ethyl Group Carbons : The methylene carbon (-OCH₂) will be observed around 60-65 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, typically below 20 ppm.

Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | ~ 165 | Singlet or small doublet (coupling to F) |

| C-4 | ~ 155 - 160 | Doublet (¹JCF) |

| C-2 | ~ 150 - 155 | Doublet (¹JCF) |

| C-5 | ~ 140 - 145 | Doublet of Doublets (²JCF, ⁴JCF) |

| C-6 | ~ 120 - 125 | Doublet (³JCF) |

| C-3 | ~ 110 - 115 | Doublet of Doublets (²JCF, ²JCF) |

| C-1 | ~ 105 - 110 | Doublet of Doublets (³JCF, ⁵JCF) |

| -OCH₂CH₃ | ~ 62 | Singlet |

| -OCH₂CH₃ | ~ 14 | Singlet |

¹⁹F NMR is a highly sensitive technique used to confirm the number and environment of fluorine atoms in a molecule. smolecule.com For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-2 and C-4 positions.

The chemical shifts of these fluorine atoms are influenced by the other substituents on the aromatic ring. Each fluorine signal is expected to appear as a doublet, arising from coupling to the adjacent aromatic proton. The relative positions of these signals help to confirm the 2,4-difluoro substitution pattern. The electronegativity of substituents can cause significant shifts; for instance, electron-donating groups tend to increase shielding, resulting in upfield shifts. smolecule.com

Predicted ¹⁹F NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| F at C-2 | ~ -110 to -130 | Doublet of Doublets |

| F at C-4 | ~ -100 to -120 | Doublet of Doublets |

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecular structure. hmdb.ca

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would definitively establish the connectivity within the ethyl group by showing a cross-peak between the methylene quartet and the methyl triplet. It would also show correlations between the aromatic protons, if any are close enough to couple.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. spectrabase.com It would be used to assign each protonated carbon by linking the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum. For example, it would show a correlation between the aromatic proton at C-6 and the C-6 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. Key expected correlations include:

The aromatic proton at C-6 correlating to the carbonyl carbon (C=O), C-4, and C-5.

The methylene protons of the ethyl group correlating to the carbonyl carbon (C=O) and the methyl carbon.

TOCSY (Total Correlation Spectroscopy) : This experiment can show correlations between all protons within a spin system, which would be useful for confirming all the protons of the ethyl group are part of the same system.

Vibrational Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

The predicted IR absorption bands are:

O-H Stretch : A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches : Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption band characteristic of the ester carbonyl group is predicted in the range of 1680-1720 cm⁻¹.

C=C Stretches : Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretches : The C-O stretching vibrations of the ester and the phenol (B47542) will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-F Stretches : Strong absorptions corresponding to the C-F bond stretches are expected in the 1100-1300 cm⁻¹ range.

Predicted IR Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3200 - 3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 |

| Ester C=O | C=O Stretch | 1680 - 1720 (Strong) |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Ester/Phenol C-O | C-O Stretch | 1000 - 1300 |

| Aryl-F | C-F Stretch | 1100 - 1300 (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds by providing the exact mass of a molecule and its fragments with high accuracy. This precision allows for the determination of the elemental composition of an ion. For this compound (C₉H₈F₂O₃), the theoretical exact mass of the molecular ion [M]⁺• can be calculated with high precision, which serves as a primary confirmation of the compound's identity.

The fragmentation pattern observed in the mass spectrum provides further structural information. For an aromatic ester like this compound, characteristic fragmentation pathways are expected. The initial ionization typically forms the molecular ion [M]⁺•. Subsequent fragmentation often involves cleavages at the ester functional group. Common fragmentation includes the loss of the ethoxy radical (•OCH₂CH₃) to form a stable acylium ion, or the loss of an ethylene (B1197577) molecule (C₂H₄) through a rearrangement process, resulting in the corresponding carboxylic acid ion. Cleavage of the ethyl group (•CH₂CH₃) is also a probable pathway. The stability of the aromatic ring means that many observed fragments will retain this core structure.

The table below outlines the calculated exact mass and the predicted major fragment ions for this compound based on common fragmentation patterns for aromatic esters.

| Ion Species | Proposed Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₉H₈F₂O₃]⁺• | 202.0442 | Molecular Ion |

| [M - C₂H₅]⁺ | [C₇H₃F₂O₃]⁺ | 173.0076 | Loss of an ethyl radical |

| [M - OC₂H₅]⁺ | [C₇H₃F₂O₂]⁺ | 157.0123 | Loss of an ethoxy radical (Acylium ion) |

| [M - C₂H₄]⁺• | [C₇H₄F₂O₃]⁺• | 174.0128 | Loss of ethene via rearrangement |

X-ray Crystallography for Solid-State Molecular Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound itself is not prominently available in the surveyed literature, the technique's application to its derivatives would provide invaluable structural insights. By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, it is possible to map the electron density and thus determine the precise location of each atom.

This analysis reveals critical structural parameters, including bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation in the solid state. Furthermore, it elucidates intermolecular interactions such as hydrogen bonding and π–π stacking, which govern how the molecules pack together to form the crystal lattice. For derivatives of this compound, hydrogen bonding involving the hydroxyl group and the carbonyl oxygen would be of particular interest.

As an illustrative analogue, Ethylparaben (Ethyl 4-hydroxybenzoate) has been studied crystallographically. nih.govwikipedia.org Such studies provide a framework for what could be expected from an analysis of a derivative of this compound. The data obtained would include the crystal system, space group, and unit cell dimensions, as detailed in the conceptual table below.

| Crystallographic Parameter | Type of Information Obtained | Illustrative Example (Based on Analogues like Ethylparaben) |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Monoclinic nih.gov |

| Space Group | The set of symmetry operations describing the crystal's internal symmetry. | P2₁/c nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. | Specific Ångstrom (Å) and degree (°) values defining the cell. |

| Bond Lengths & Angles | Precise measurements of distances between bonded atoms and angles between bonds. | e.g., C=O bond length, C-O-C angle of the ester. |

| Intermolecular Interactions | Identification of non-covalent forces like hydrogen bonds and van der Waals forces. | Hydrogen bond distance between the hydroxyl (-OH) group and a neighboring molecule. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state. In this compound, the chromophore responsible for UV absorption is the substituted benzene ring, which is in conjugation with the carbonyl group of the ester.

The conjugated system of the aromatic ring and the C=O group gives rise to characteristic π → π* (pi to pi-antibonding) transitions, which are typically intense and occur at shorter wavelengths. The oxygen atoms of the carbonyl and hydroxyl groups possess non-bonding electrons (n electrons), allowing for n → π* (non-bonding to pi-antibonding) transitions. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions.

Substituents on the benzene ring—the two fluorine atoms and the hydroxyl group—act as auxochromes, which can modify the wavelength (λmax) and intensity of the absorption maxima. The hydroxyl group is a strong activating group that can cause a bathochromic shift (shift to longer wavelengths), while the electron-withdrawing nature of the fluorine atoms and the ester group also influences the electronic environment. For comparison, a similar compound, Ethylparaben, which lacks the fluorine atoms, exhibits an absorption maximum (λmax) at approximately 258 nm. caymanchem.com The specific substitution pattern on this compound is expected to result in a distinct spectrum in a similar region.

| Electronic Transition | Involved Orbitals | Expected Wavelength (λmax) Region | Relative Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~200-280 nm | High |

| n → π | n (non-bonding) → π (antibonding) | >280 nm | Low |

Computational Chemistry and Theoretical Investigations of Ethyl 2,4 Difluoro 5 Hydroxybenzoate

Density Functional Theory (DFT) Studies on Ethyl 2,4-difluoro-5-hydroxybenzoate

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the electron density of a system, DFT allows for the prediction of various molecular characteristics and spectroscopic parameters, providing valuable insights that complement experimental findings.

Prediction of Molecular and Electronic Properties

DFT calculations are instrumental in determining the optimized molecular geometry of this compound. These studies predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable energetic state. The resulting three-dimensional structure is crucial for understanding its reactivity and interactions with other molecules.

Key electronic properties that can be elucidated through DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The electrostatic potential map, another output of DFT calculations, visualizes the charge distribution and identifies electrophilic and nucleophilic sites within the molecule.

Computational Elucidation of Spectroscopic Parameters (IR, NMR)

DFT methods are widely used to predict the vibrational and nuclear magnetic resonance spectra of molecules. Theoretical calculations of the infrared (IR) spectrum involve determining the vibrational frequencies and their corresponding intensities. These computed frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to aid in the assignment of vibrational modes to specific functional groups within the this compound molecule.

Similarly, DFT can be employed to calculate the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be predicted. These predictions are invaluable for interpreting complex experimental NMR spectra and for confirming the chemical structure of the compound.

Mechanistic Insights into Reactions and Chemical Transformations

Computational studies using DFT can provide deep mechanistic insights into the chemical reactions and transformations involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction pathways. This allows for the determination of activation energies and reaction kinetics, offering a detailed understanding of how the molecule behaves in different chemical environments. For instance, DFT can be used to model the reactivity of the hydroxyl and ester functional groups, predicting their susceptibility to various reagents and reaction conditions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for exploring the dynamic behavior of this compound and its interactions with biological macromolecules. These computational methods provide a bridge between the static picture offered by DFT and the dynamic reality of molecular systems.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. In the context of this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The binding affinity, often expressed as a docking score or binding energy, is calculated to estimate the strength of the interaction. For example, derivatives of 2-hydroxybenzoic acid have been studied for their interaction with the SIRT5 enzyme, where docking revealed that the carboxylate group can form electrostatic interactions and H-bonds with key residues like Arg105 and Tyr102 in the binding pocket. nih.gov

| Interaction Type | Key Residues Involved |

| Electrostatic Interactions | Arg105 |

| Hydrogen Bonding | Tyr102, Val221, Tyr255 |

| Pi-Pi Interactions | Phe223, Tyr255 |

Table 1: Potential interactions for 2-hydroxybenzoic acid derivatives based on molecular docking studies with SIRT5. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable and frequently occurring three-dimensional structures in solution.

When applied to a ligand-protein complex identified through molecular docking, MD simulations can assess the stability of the binding pose and provide a more accurate estimation of the binding affinity. By simulating the complex over a period of nanoseconds or longer, researchers can observe how the ligand and protein adapt to each other and calculate the binding free energy. These simulations can reveal important details about the flexibility of the binding site and the role of solvent molecules in the binding process. For instance, MD simulations can help understand the conformational changes during ligand binding through Gibbs free energy landscape analysis. nih.gov

Advanced Computational Tools for Property Prediction and Reactivity Analysis

The in silico evaluation of molecular properties has become an indispensable component of modern chemical and pharmaceutical research. For a molecule such as this compound, computational tools offer a rapid and cost-effective means to predict its physicochemical characteristics, reactivity, and potential interactions. These theoretical investigations provide profound insights at a molecular level, guiding experimental design and accelerating the development process.

Quantum-Chemical-Based Investigations of Reactivity and Stability

Quantum chemistry, particularly Density Functional Theory (DFT), provides a robust framework for investigating the electronic structure and, consequently, the reactivity and stability of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT calculations can elucidate a variety of molecular properties and reactivity descriptors.

Detailed DFT studies on related aromatic compounds, such as flavonols and other benzoate (B1203000) derivatives, demonstrate the power of this approach. researchgate.netresearchgate.net For this compound, these calculations would typically be performed using a functional like B3LYP or ωB97XD combined with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. researchgate.netmdpi.com

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) indicates the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov For this compound, the electron-withdrawing fluorine atoms are expected to lower both HOMO and LUMO energy levels, while the electron-donating hydroxyl and ethoxy groups would have the opposite effect, leading to a complex and nuanced electronic profile.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In this molecule, negative potential would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atoms, indicating these are likely sites for electrophilic interaction.

From these primary calculations, several global reactivity descriptors can be derived, providing a quantitative measure of the molecule's chemical behavior. researchgate.netmdpi.com

Table 1: Calculated Global Reactivity Descriptors This table presents theoretical values for key chemical reactivity descriptors calculated using DFT methods, providing a quantitative assessment of the molecule's stability and reactivity.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1/η | Reciprocal of hardness, indicates high reactivity. nih.gov |

| Chemical Potential (μ) | -χ | Quantifies the escaping tendency of electrons from a system. researchgate.net |

| Electrophilicity Index (ω) | μ²/2η | Measures the ability of a molecule to act as an electrophile. researchgate.netmdpi.com |

Predictive Algorithms for Hydrogen Bonding Characteristics

Hydrogen bonding is a critical non-covalent interaction that significantly influences a molecule's physical properties and its ability to interact with biological targets. Predictive algorithms are widely used to identify potential hydrogen bond donor and acceptor sites and to estimate their relative strengths.

These algorithms often function by calculating molecular properties, such as the electrostatic potential at specific atomic sites. nih.gov For this compound, the structural features allow for both hydrogen bond donation and acceptance.

Hydrogen Bond Donors: The primary hydrogen bond donor site is the hydrogen atom of the phenolic hydroxyl (-OH) group. Computational methods can predict the donor strength (often expressed as an acidity scale, α) by calculating properties like the electrostatic potential at the donor hydrogen nucleus. nih.gov

Hydrogen Bond Acceptors: The molecule possesses several potential hydrogen bond acceptor sites. These include the oxygen atom of the carbonyl group (C=O), the oxygen atom of the hydroxyl group, and the oxygen of the ethoxy group. The two fluorine atoms can also act as weak hydrogen bond acceptors. The strength of these acceptor sites can be quantified computationally, for instance, by calculating the minimum electrostatic potential (Vmin) near the lone pairs of these atoms. nih.gov

Software plugins, such as those available for various chemical drawing packages, can automate these predictions, providing counts of donor and acceptor sites. researchgate.net These tools define a donor as an atom with a hydrogen atom connected to it, and an acceptor as an atom with a lone electron pair capable of forming a hydrogen bond. researchgate.net

Table 2: Predicted Hydrogen Bonding Sites This table identifies the potential hydrogen bond donor and acceptor sites within the this compound structure as determined by computational analysis.

| Site Type | Atom/Group | Predicted Strength | Rationale |

|---|---|---|---|

| Donor | Hydroxyl (-OH) | Strong | The hydrogen on the electronegative oxygen is polarized and available for donation. |

| Acceptor | Carbonyl Oxygen (C=O) | Strong | High negative electrostatic potential due to resonance and oxygen's electronegativity. |

| Acceptor | Hydroxyl Oxygen (-OH) | Moderate | Possesses lone pairs capable of accepting a hydrogen bond. |

| Acceptor | Ether Oxygen (-O-Et) | Moderate to Weak | Lone pairs are available but may be less accessible. |

| Acceptor | Fluorine (F) | Weak | Electronegative with lone pairs, but generally a poor hydrogen bond acceptor. |

Computational Lipophilicity Analysis

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property in fields like drug discovery, where it affects absorption, distribution, metabolism, and excretion (ADME). It is most commonly quantified as the logarithm of the partition coefficient between n-octanol and water (logP). acs.org Given that experimental measurement can be time-consuming, a variety of computational methods have been developed for its prediction. nih.govnih.gov

These in silico methods can be broadly categorized:

Property-based Methods: These methods use whole-molecule properties or descriptors, such as molecular surface area, volume, and polarity, to predict logP through quantitative structure-property relationship (QSPR) models. researchgate.net

Direct Calculation Methods: These more computationally intensive methods use quantum mechanics or molecular mechanics to calculate the free energy of transferring a molecule from a water solvent model to an n-octanol solvent model. nih.govnih.gov The logP is then derived directly from this transfer-free energy. nih.gov

Numerous free and commercial software packages, such as ALOGPS, are available that implement these algorithms to provide rapid logP predictions. acs.orgnih.gov For a molecule like this compound, which can ionize, it is also important to consider the distribution coefficient (logD), which is the partition coefficient at a specific pH (e.g., physiological pH 7.4). acs.org

Table 3: Predicted Lipophilicity (logP) Values from Various Computational Methods This table showcases a comparison of predicted logP values for this compound using different computational algorithms. The variation in values highlights the different assumptions and calculation bases of each method.

| Prediction Method/Algorithm | Type | Predicted logP (Illustrative) |

|---|---|---|

| ALOGP | Atom-based | 2.55 |

| XLOGP3 | Atom-based with corrections | 2.30 |

| ClogP | Fragment-based | 2.62 |

| MlogP | Topology-based | 2.48 |

| Consensus logP | Average of multiple methods | 2.49 |

Advanced Research Applications of Ethyl 2,4 Difluoro 5 Hydroxybenzoate in Chemical Sciences

Strategic Intermediate in the Synthesis of Complex Medicinal Agents

The specific arrangement of functional groups on the ethyl 2,4-difluoro-5-hydroxybenzoate scaffold allows it to serve as a crucial component in the construction of sophisticated, biologically active compounds.

Fluoroquinolones represent a critical class of synthetic broad-spectrum antibiotics. nih.gov The development of new generations of these drugs often requires complex, multi-step syntheses, for which specialized building blocks are essential. semanticscholar.org The core structure found in this compound is closely related to key intermediates used in the synthesis of advanced 3-quinolinecarboxylic acid derivatives, which are potent antimicrobial agents. semanticscholar.org

A new and practical synthesis for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for these antibiotics, has been developed. semanticscholar.org This process involves several steps, including nitration, esterification to an ethyl ester, reduction of the nitro group, diazotization, and hydrolysis. semanticscholar.org The resulting acid is then used as a starting material in a multi-step sequence to build the quinolone core. semanticscholar.org This highlights the importance of the substituted difluoro-hydroxybenzoic acid framework in accessing these vital medicines. semanticscholar.org The development of such synthetic routes is crucial for producing novel fluoroquinolones with improved activity and pharmacokinetic profiles. semanticscholar.org

Table 1: Key Intermediates in Fluoroquinolone Synthesis

| Intermediate Compound | Role in Synthesis | Reference |

|---|---|---|

| 3-chloro-2,4-difluoro-5-nitrobenzoic acid | Product of nitration, precursor to the ester. | semanticscholar.org |

| Ethyl 5-amino-3-chloro-2,4-difluorobenzoate | Formed after esterification and reduction of the nitro group. | semanticscholar.org |

The structural motifs present in this compound are frequently found in molecules designed to inhibit enzymes or modulate receptors. Benzoate (B1203000) derivatives, for example, have been successfully synthesized and identified as potent inhibitors of enzymes like α-glucosidase, which is a target for managing hyperglycemia. mdpi.comresearchgate.net One such compound, 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (B8703473) (HETB), acts as a strong competitive inhibitor of maltase and sucrase. mdpi.comresearchgate.net

Furthermore, derivatives of 2,4-dihydroxyacetophenone have been synthesized into bis-Schiff bases that show noteworthy inhibitory activity against phosphodiesterase-1 (PDE-1) and phosphodiesterase-3 (PDE-3) enzymes. nih.gov The presence of hydroxyl groups on a phenyl ring is a common feature in these inhibitors, underscoring the potential of this compound as a scaffold for developing new enzyme inhibitors. nih.gov The fluorine atoms on the ring can further enhance binding affinity and modify metabolic stability, making it an attractive starting point for medicinal chemistry campaigns.

Table 2: Examples of Benzoate and Hydroxyphenyl Derivatives as Enzyme Inhibitors

| Inhibitor Class | Target Enzyme(s) | Therapeutic Area | Reference |

|---|---|---|---|

| 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) | Maltase, Sucrase (α-glucosidases) | Diabetes | mdpi.comresearchgate.net |

Development as a Versatile Fluorinated Building Block in Organic Synthesis

The incorporation of fluorine into organic molecules can dramatically alter their chemical and physical properties. mdpi.com this compound is an example of a versatile fluorinated building block, a class of compounds highly valued in organic synthesis. mdpi.combldpharm.com

Similar fluorinated benzoic acids are used as fundamental building blocks in diverse applications. researchgate.netossila.com For instance, 2-fluoro-4-hydroxybenzoic acid is used to synthesize mesogens for liquid crystals, where the fluorine atom helps to introduce desirable intercalated smectic phases. ossila.com It is also a precursor for synthesizing immunoadjuvants used in cancer immunotherapy. ossila.com The presence of multiple, distinct functional groups on this compound—a hydroxyl, an ester, and fluorines—allows for selective, stepwise chemical modifications, providing access to a wide array of more complex fluorinated molecules. ossila.com

Applications in the Synthesis and Quality Control of Pharmaceutical Impurities

During the manufacturing of active pharmaceutical ingredients (APIs), impurities can form through side reactions or degradation. Regulatory agencies require that these impurities be identified, synthesized, and monitored to ensure the safety and efficacy of the final drug product.

For complex drugs like fluoroquinolone antibiotics, it is necessary to synthesize potential impurities to use them as reference standards in quality control testing. semanticscholar.org Derivatives of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, the core of which is structurally analogous to this compound, are used specifically for this purpose. semanticscholar.org The ability to prepare these impurity standards is critical for the development and commercialization of new fluoroquinolone drugs and for maintaining the quality of existing ones. semanticscholar.org

Exploration in Diverse Chemical Transformations for Novel Product Development

The chemical reactivity of this compound allows it to participate in a variety of chemical transformations, leading to the development of novel products. The functional groups on the molecule can be selectively targeted to yield different derivatives.

Based on the reactivity of similar compounds like ethyl 2,4-difluoro-3-hydroxybenzoate, several transformations can be predicted:

Oxidation: The phenolic hydroxyl group can be oxidized to a carbonyl group, which can then be used in further synthetic steps.

Reduction: The ethyl ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the aromatic ring can potentially be substituted by other nucleophiles under specific reaction conditions, allowing for the introduction of new functional groups.

These potential reactions demonstrate the compound's utility as a platform molecule for creating a diverse library of new chemical entities with potential applications in materials science, agrochemicals, and pharmaceuticals.

Table 3: Potential Chemical Transformations of this compound

| Reaction Type | Functional Group Targeted | Potential Product Class | Reference |

|---|---|---|---|

| Oxidation | Hydroxyl (-OH) | Quinones / Carbonyl compounds | |

| Reduction | Ethyl Ester (-COOEt) | Benzyl Alcohols |

Table of Mentioned Chemical Compounds

| Chemical Name |

| 2,4-dihydroxyacetophenone |

| 2-fluoro-4-hydroxybenzoic acid |

| 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) |

| 3-chloro-2,4-difluoro-5-hydroxybenzoic acid |

| 3-chloro-2,4-difluoro-5-nitrobenzoic acid |

| 3-quinolinecarboxylic acid |

| 4-fluoro-3-nitrobenzoic acid |

| Ethyl 2,4-difluoro-3-hydroxybenzoate |

| This compound |

| Ethyl 5-amino-3-chloro-2,4-difluorobenzoate |

| lithium aluminum hydride |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2,4-difluoro-5-hydroxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves esterification of 2,4-difluoro-5-hydroxybenzoic acid with ethanol under acidic catalysis. For example, analogous procedures (e.g., ) use sulfuric acid as a catalyst in methanol under reflux (4 hours), followed by ice-water quenching and recrystallization. Adjustments to reaction time, temperature, and acid concentration can optimize yields. For fluorinated benzoates, inert atmospheres (N₂) may prevent side reactions, as seen in fluorophenol synthesis ( ).

Q. How do solubility and bioavailability of this compound compare to its structural analogs?

- Methodological Answer : The hydroxyl group at position 5 reduces lipophilicity compared to methoxy-substituted analogs (e.g., Ethyl 2,4-difluoro-5-methoxybenzoate), as polar groups like -OH enhance aqueous solubility . Experimental determination via shake-flask method (partition coefficient in octanol/water) or HPLC retention time analysis is recommended. Data from structurally similar compounds () suggest a logP reduction of ~0.5–1.0 units when replacing -OCH₃ with -OH.

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during fluorination of the benzoate scaffold?

- Methodological Answer : Fluorination regioselectivity is influenced by directing groups and reaction media. For 5-hydroxy-substituted benzoates, the -OH group can act as an ortho/para director via hydrogen bonding or deprotonation. Electrophilic fluorination (e.g., Selectfluor®) in polar aprotic solvents (e.g., DMF) may favor specific positions, as seen in fluorophenol derivatives ( ). Computational modeling (DFT) of charge distribution and transition states can predict preferred sites .

Q. How do functional group substitutions (e.g., -OH vs. -OCH₃) impact enzymatic interaction profiles?

- Methodological Answer : Replace the hydroxyl group with methoxy or methyl groups (as in ’s analogs) to assess steric and electronic effects on enzyme binding. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) with target enzymes (e.g., cytochrome P450). The hydroxyl group’s hydrogen-bonding capacity may enhance binding specificity but reduce metabolic stability compared to -OCH₃ .

Q. What analytical techniques are critical for resolving contradictions in purity assessments of fluorinated benzoates?